molecular formula C8H11BO3 B1446456 2-Hydroxymethyl-4-methylphenylboronic acid CAS No. 1451391-52-8

2-Hydroxymethyl-4-methylphenylboronic acid

Cat. No.: B1446456
CAS No.: 1451391-52-8
M. Wt: 165.98 g/mol
InChI Key: CBAPVZWDDUMKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2-Hydroxymethyl-4-methylphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which are related compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Biochemical Analysis

Biochemical Properties

2-Hydroxymethyl-4-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of proteases, thereby inhibiting their activity. Additionally, it can interact with proteins that have hydroxyl or amino groups, forming stable complexes that can alter protein function and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with metabolic enzymes can impact cellular metabolism, potentially leading to shifts in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with the active sites of enzymes, particularly those containing serine or threonine residues. This interaction can inhibit enzyme activity by blocking substrate access to the active site. Additionally, this compound can bind to proteins and alter their conformation, leading to changes in their activity and interactions with other biomolecules. These binding interactions can result in the inhibition or activation of specific signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for its application in research. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions. Studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and modulate signaling pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting sequences or modifications. These localizations can affect the activity and function of this compound, allowing it to exert its effects in distinct cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-4-methylphenylboronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 4-methylphenylacetylene followed by oxidation to yield the desired boronic acid . The reaction conditions often involve the use of borane reagents such as BH3·THF (borane-tetrahydrofuran complex) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-4-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxymethyl-4-methylphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxymethyl-4-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic acids. Its hydroxymethyl group enhances its solubility and reactivity in aqueous media, making it particularly useful in biological and medicinal applications .

Properties

IUPAC Name

[2-(hydroxymethyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAPVZWDDUMKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-4-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxymethyl-4-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxymethyl-4-methylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxymethyl-4-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxymethyl-4-methylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxymethyl-4-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.